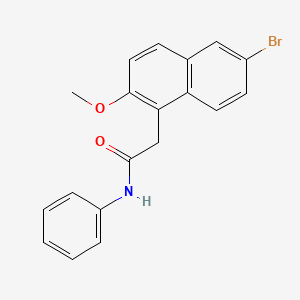![molecular formula C20H15N3OS B5756427 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5756427.png)
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide groups in the molecule makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various nucleophiles. Reaction conditions typically involve heating, stirring, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various applications, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups in the molecule allow it to participate in multiple biochemical reactions, leading to its diverse biological activities. For example, the compound can inhibit certain enzymes or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but less complex structure.
N-Substituted Cyanoacetamides: Compounds with different substituents on the nitrogen atom, which can alter their reactivity and biological activities.
Uniqueness
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is unique due to the presence of the pyridine ring and the sulfanyl group, which enhance its reactivity and potential biological activities compared to simpler cyanoacetamides .
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)23-20(17)25-13-19(22)24/h1-11H,13H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZQHQWWURORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)







![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)


![2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID](/img/structure/B5756432.png)
![4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile](/img/structure/B5756443.png)

